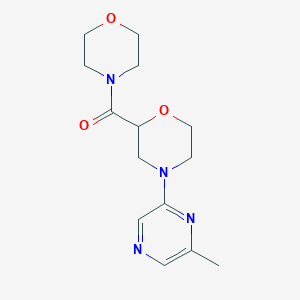
4-(6-Methylpyrazin-2-yl)-2-(morpholine-4-carbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(6-Méthylpyrazin-2-yl)-2-(morpholine-4-carbonyl)morpholine est un composé organique complexe qui présente un cycle pyrazine substitué par un groupe méthyle et deux cycles morpholine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(6-Méthylpyrazin-2-yl)-2-(morpholine-4-carbonyl)morpholine implique généralement des réactions organiques en plusieurs étapes. Une voie possible pourrait impliquer la formation initiale du cycle pyrazine, suivie de l’introduction du groupe méthyle et des cycles morpholine par des réactions de substitution nucléophile. Les conditions de réaction spécifiques telles que la température, les solvants et les catalyseurs dépendraient de la voie de synthèse choisie.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
La 4-(6-Méthylpyrazin-2-yl)-2-(morpholine-4-carbonyl)morpholine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction pourraient être utilisées pour modifier l’état d’oxydation du composé.
Substitution : Des réactions de substitution nucléophile ou électrophile pourraient être utilisées pour remplacer des atomes ou des groupes spécifiques au sein de la molécule.
Réactifs et conditions courants
Les réactifs courants pour ces réactions pourraient inclure des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et de l’aluminium, et divers nucléophiles ou électrophiles en fonction de la substitution souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation pourrait produire un composé avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que les réactions de substitution pourraient introduire de nouveaux substituants sur les cycles pyrazine ou morpholine.
4. Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle comme ligand dans les essais biochimiques ou comme sonde dans les études de biologie moléculaire.
Médecine : Applications possibles dans la découverte et le développement de médicaments, en particulier si le composé présente une activité biologique.
Industrie : Utilisation dans le développement de nouveaux matériaux ou comme intermédiaire dans la production d’autres produits chimiques.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
Le mécanisme d’action de la 4-(6-Méthylpyrazin-2-yl)-2-(morpholine-4-carbonyl)morpholine dépendrait de ses applications spécifiques. Dans un contexte biologique, elle pourrait interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, modulant leur activité par le biais d’interactions de liaison. Les voies impliquées seraient déterminées par la nature de ces interactions et les processus biologiques affectés.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires pourraient inclure d’autres dérivés de la pyrazine ou des molécules contenant de la morpholine. Des exemples pourraient être :
- 2-(6-Méthylpyrazin-2-yl)-1,3-dimorpholine
- 4-(2-Pyrazinyl)-2-(morpholine-4-carbonyl)morpholine
Unicité
L’unicité de la 4-(6-Méthylpyrazin-2-yl)-2-(morpholine-4-carbonyl)morpholine réside dans son motif de substitution spécifique et la présence à la fois de cycles pyrazine et de morpholine, ce qui pourrait conférer des propriétés chimiques et biologiques uniques par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C14H20N4O3 |
|---|---|
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
[4-(6-methylpyrazin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H20N4O3/c1-11-8-15-9-13(16-11)18-4-7-21-12(10-18)14(19)17-2-5-20-6-3-17/h8-9,12H,2-7,10H2,1H3 |
Clé InChI |
OSLDQIXHZGFFPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=N1)N2CCOC(C2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12263123.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12263126.png)
![2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12263128.png)
![N-methyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263131.png)
![[1-(6,7-Dimethoxyquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B12263135.png)
![4-[6-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12263137.png)
![4-Methoxy-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12263139.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(1,3,4-thiadiazol-2-yl)piperazine](/img/structure/B12263145.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B12263146.png)
![5-chloro-N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12263148.png)
![2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine](/img/structure/B12263179.png)
![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B12263198.png)

![4-chloro-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12263205.png)
